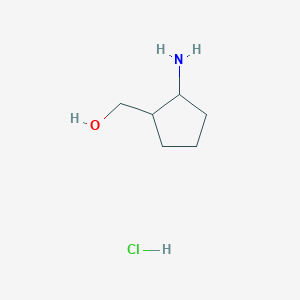

(2-Aminocyclopentyl)methanol hydrochloride

Description

BenchChem offers high-quality (2-Aminocyclopentyl)methanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Aminocyclopentyl)methanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H14ClNO |

|---|---|

Molecular Weight |

151.63 g/mol |

IUPAC Name |

(2-aminocyclopentyl)methanol;hydrochloride |

InChI |

InChI=1S/C6H13NO.ClH/c7-6-3-1-2-5(6)4-8;/h5-6,8H,1-4,7H2;1H |

InChI Key |

DJZSFZUZNGAAID-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(C1)N)CO.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Architectural Profiling and Synthetic Utility of (2-Aminocyclopentyl)methanol Hydrochloride in Medicinal Chemistry

Executive Summary

In the pursuit of novel therapeutics, conformationally restricted scaffolds are essential for enhancing target binding affinity and metabolic stability. (2-Aminocyclopentyl)methanol hydrochloride has emerged as a highly versatile, bifunctional building block in modern drug discovery. By locking the primary amine and primary alcohol functional groups onto a rigid cyclopentane ring, this scaffold pre-organizes the molecule for specific spatial interactions, reducing the entropic penalty upon binding to target proteins.

This technical whitepaper explores the physicochemical properties, structural nuances, and validated synthetic methodologies of (2-Aminocyclopentyl)methanol hydrochloride. Furthermore, it dissects its critical role in the synthesis of polycyclic carbamoylpyridone derivatives (HIV integrase inhibitors) and carbocyclic nucleosides.

Structural & Physicochemical Profiling

The physical and chemical properties of (2-Aminocyclopentyl)methanol hydrochloride dictate its handling, solubility, and reactivity. The presence of two adjacent stereocenters (C1 and C2) yields multiple stereoisomers, with the (1R,2S) and (1S,2S) configurations being the most prominently utilized in pharmaceutical synthesis[1][2].

Table 1: Quantitative Physicochemical Data

| Property | Value / Description |

| Chemical Formula | C₆H₁₄ClNO |

| Molecular Weight | 151.6 g/mol |

| CAS Registry Number (1R,2R) | 2331212-02-1[1] |

| CAS Registry Number (1S,2S) | 2550996-41-1[2] |

| CAS Registry Number (Free Base) | 40482-12-0[3] |

| Physical Form | White to pale yellow crystalline powder |

| Salt Form | Hydrochloride (HCl) |

| Stereocenters | 2 (C1, C2 on the cyclopentane ring) |

| Solubility Profile | Highly soluble in polar solvents (H₂O, MeOH)[3] |

Causality in Stereochemistry: The relative cis or trans positioning of the amino and hydroxymethyl groups drastically alters the molecule's ability to participate in concerted ring-closing reactions. For instance, cis-isomers are sterically primed for the formation of fused bicyclic systems, a critical feature in synthesizing complex viral inhibitors.

Mechanistic Synthesis & Causality

The synthesis of racemic-[(1R,2S)-2-aminocyclopentyl]methanol hydrochloride from its corresponding Boc-protected amino acid requires precise chemoselectivity. The following protocol is a self-validating workflow designed to reduce the carboxylic acid without compromising the acid-labile Boc protecting group[4].

Protocol: Synthesis via Mixed Anhydride Reduction

Phase 1: Activation and Reduction

-

Initialization: Dissolve 0.096 mmol of racemic-(1R,2S)-2-({[(1,1-Dimethylethyl)oxy]carbonyl}amino)cyclopentanecarboxylic acid in anhydrous Tetrahydrofuran (THF). Cool the reaction vessel to 0°C in an ice-water bath.

-

Causality: THF acts as an aprotic polar solvent that stabilizes the transition states. Cooling to 0°C suppresses exothermic side reactions and prevents the thermal degradation of the highly reactive mixed anhydride intermediate.

-

-

Anhydride Generation: Add Triethylamine (TEA) (1.5 eq), followed by the dropwise addition of methyl chloroformate (1.2 eq). Stir for 10 minutes at 0°C.

-

Causality: Carboxylic acids are notoriously resistant to mild reducing agents. TEA neutralizes the HCl byproduct, while methyl chloroformate converts the unreactive carboxylic acid into a mixed carbonic-carboxylic anhydride. This highly electrophilic intermediate is primed for facile hydride attack.

-

-

Reduction: Introduce Sodium Borohydride (NaBH₄) to the mixture, followed by the slow, controlled addition of Methanol (MeOH). Stir for 2 hours, allowing the bath to expire to room temperature.

-

Causality: The addition of MeOH to NaBH₄ generates alkoxyborohydride species in situ. These are significantly more reactive than NaBH₄ alone and rapidly reduce the mixed anhydride to the corresponding alcohol, avoiding the need for harsh reagents like LiAlH₄ that could compromise functional group tolerance.

-

-

Quenching & Extraction: Quench with 1 M Potassium hydrogen sulfate (KHSO₄). Partially concentrate under reduced pressure, extract with Dichloromethane (DCM), wash with saturated sodium bicarbonate and brine, and dry over anhydrous sodium sulfate.

-

Causality: KHSO₄ is a mild acid that safely destroys residual hydrides without being acidic enough to prematurely cleave the Boc group.

-

Phase 2: Acidolytic Deprotection & Validation 5. Boc Cleavage: Treat the isolated intermediate with 4 N HCl in dioxane or methanol.

-

Causality: The strong acid drives an

cleavage of the tert-butyloxycarbonyl (Boc) group, releasing isobutylene and CO₂ gas. This thermodynamic sink drives the reaction to completion, precipitating the amine as a stable hydrochloride salt.

-

Quality Control (Self-Validation): Confirm product identity via ¹H NMR (methanol-d₄). The disappearance of the intense 9H singlet at ~1.43 ppm (Boc group) and the presence of multiplets at 3.73 ppm (1H) and 3.61-3.28 ppm (3H) validate the successful deprotection and structural integrity[4][5].

Mechanistic workflow for the synthesis of (2-Aminocyclopentyl)methanol HCl.

Therapeutic Applications & Structural Biology

The structural rigidity of (2-Aminocyclopentyl)methanol makes it an ideal precursor for synthesizing complex, biologically active macromolecules.

HIV Integrase Inhibitors

The scaffold is heavily utilized in the synthesis of polycyclic carbamoylpyridone derivatives[6]. These architectures are potent inhibitors of HIV integrase, an enzyme critical for viral replication. The bifunctional nature of the amino alcohol allows for sequential ring-closing reactions: the primary amine participates in amide bond formation, while the primary alcohol acts as a nucleophile in cyclization cascades to form the rigid oxazolo[3,2-a]pyrido[1,2-d]pyrazine core[4]. This rigid core perfectly mimics the spatial arrangement required to chelate the

Carbocyclic Nucleosides

In antiviral drug development, the compound is utilized to synthesize carbocyclic nucleosides. By replacing the oxygen atom in the furanose ring of standard nucleosides with a methylene group (forming a cyclopentane ring), the resulting molecules become highly resistant to enzymatic cleavage by phosphorylases. Construction of the purine or pyrimidine base directly onto the amino group of (2-aminocyclopentyl)methanol has proven highly efficient, yielding robust analogues for targeting viral thymidine kinases[7][8].

Logical mapping of (2-Aminocyclopentyl)methanol in antiviral drug development.

Safety & Handling Protocols

As a hydrochloride salt of an amine, the compound is generally stable under recommended temperatures and pressures. However, it is classified as a skin and eye irritant. Standard laboratory PPE (nitrile gloves, safety goggles, and lab coat) must be worn. Work should be conducted in a fume hood to prevent inhalation of dust, which can cause respiratory tract irritation[9]. Incompatible materials include strong oxidizing agents, and thermal decomposition may yield hazardous carbon and nitrogen oxides[9].

References

-

CymitQuimica. "[(1R,2R)-2-Aminocyclopentyl]methanol hydrochloride (CAS: 2331212-02-1)." 1

-

Sigma-Aldrich. "[(1S,2S)-2-aminocyclopentyl]methanol hydrochloride (CAS: 2550996-41-1)." 2

-

CymitQuimica. "CAS 40482-12-0:[(1S,2S)-2-aminocyclopentyl]methanol." 3

-

R Discovery. "Synthesis of novel racemic carbocyclic nucleosides derived from 5,6-disubstituted norbornene."7

-

Lookchem. "Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate." 10

-

AK Scientific, Inc. "Safety Data Sheet: ((1R,2S)-rel-2-Aminocyclopentyl)methanol." 9

-

Google Patents. "EP3045206B1 - Polycyclic carbamoylpyridone derivative having hiv integrase inhibitory activity."6

-

ResearchGate. "Lourdes Santana - Design, synthesis and photobiological properties of 3,4-cyclopentenepsoralens." 8

-

Googleapis. "US 2017 / 0253616 A1." 5

-

Google Patents. "US8410103B2 - (3S,11aR)-N-[2,4-difluorophenyl)methyl]-6-hydroxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydro[1,3]oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide." 4

Sources

- 1. CAS: 2331212-02-1 | CymitQuimica [cymitquimica.com]

- 2. [(1S,2S)-2-aminocyclopentyl]methanol hydrochloride | 2550996-41-1 [sigmaaldrich.com]

- 3. CAS 40482-12-0: [(1S,2S)-2-aminocyclopentyl]methanol [cymitquimica.com]

- 4. US8410103B2 - (3S,11aR)-N-[2,4-difluorophenyl)methyl]-6-hydroxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydro[1,3]oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide useful as anti-HIV agent - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. EP3045206B1 - Polycyclic carbamoylpyridone derivative having hiv integrase inhibitory activity - Google Patents [patents.google.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. researchgate.net [researchgate.net]

- 9. aksci.com [aksci.com]

- 10. lookchem.com [lookchem.com]

Molecular weight and formula of (2-Aminocyclopentyl)methanol HCl

[2][3]

Chemical Identity & Physicochemical Specifications[1][2][3][4]

(2-Aminocyclopentyl)methanol hydrochloride is a bifunctional alicyclic scaffold containing a primary amine and a primary alcohol on adjacent carbon atoms of a cyclopentane ring. This structure serves as a conformationally restricted analogue of linear

Core Specifications

| Parameter | Specification | Notes |

| IUPAC Name | [(1R,2S)-2-aminocyclopentyl]methanol hydrochloride | Stereochemistry varies by isomer (cis vs. trans). |

| Common Name | cis-(2-Aminocyclopentyl)methanol HCl | The cis isomer is the most common commercial form. |

| CAS Number | 40482-12-0 | Primary CAS for the cis-hydrochloride (often monohydrate).[2][3][4] |

| Molecular Formula | C₆H₁₄ClNO | Base: C₆H₁₃NO • Acid: HCl |

| Molecular Weight | 151.63 g/mol | Base: 115.17 • HCl: 36.46 |

| Appearance | White to off-white crystalline solid | Highly hygroscopic. |

| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar solvents (Hexane, Et₂O). |

| pKa (Predicted) | ~9.5 (Amine), ~16 (Alcohol) | Amine is protonated at physiological pH. |

Structural Distinctness

Critical Warning: Do not confuse this compound with 2-aminocyclopentanol (CAS 68327-04-8).

-

(2-Aminocyclopentyl)methanol: Ring-CH-CH₂OH (Exocyclic alcohol).

-

2-Aminocyclopentanol: Ring-CH-OH (Endocyclic alcohol).

The exocyclic methylene group in (2-Aminocyclopentyl)methanol provides additional rotational freedom for the hydroxyl group while maintaining the rigid ring constraint on the amine, making it a superior scaffold for specific kinase and GPCR targets.

Stereochemistry & Conformational Analysis

The cyclopentane ring creates a rigid geometric framework. The relative orientation of the amino and hydroxymethyl groups defines the cis or trans diastereomers.

Isomer Selection Guide

-

Cis-Isomer ((1R,2S)-rel): Substituents are on the same face. This brings the amine and hydroxyl groups closer in space, facilitating intramolecular H-bonding or bidentate chelation.

-

Trans-Isomer ((1R,2R)-rel): Substituents are on opposite faces. This vectors the functional groups away from each other, useful for spanning distinct pockets in a receptor.

Figure 1: Decision logic for stereoisomer selection based on pharmacophore requirements.

Synthetic Routes & Manufacturing[8][9]

The synthesis of (2-Aminocyclopentyl)methanol HCl typically proceeds via the reduction of 2-aminocyclopentanecarboxylic acid derivatives. This "Self-Validating" protocol ensures high enantiomeric purity by establishing the stereocenters before the final reduction step.

Primary Synthetic Pathway (Reductive Strategy)

-

Precursor Formation: Start with ethyl 2-oxocyclopentanecarboxylate .

-

Enamine Formation: React with a chiral amine (e.g., phenylethylamine) to form the enamine/imine.

-

Stereoselective Reduction: Hydrogenation establishes the cis-amino ester configuration (e.g., cis-2-aminocyclopentanecarboxylate).

-

Functional Group Transformation: Reduction of the ester moiety to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄) or Borane-Dimethyl Sulfide (BH₃•DMS).

-

Salt Formation: Treatment with anhydrous HCl in dioxane/ether to precipitate the stable hydrochloride salt.

Figure 2: Synthetic workflow from beta-keto ester to final amino alcohol salt.

Quality Control & Analytical Validation

To ensure the integrity of the material for drug development, the following QC parameters must be met:

-

¹H-NMR (D₂O): Distinct multiplets for ring protons (1.5–2.2 ppm), methine protons (3.2–3.6 ppm), and the hydroxymethyl group (3.5–3.8 ppm).

-

Chiral HPLC: Enantiomeric Excess (ee) > 98% is required to prevent off-target effects in biological assays.

-

Water Content (Karl Fischer): The salt is hygroscopic; commercial batches often exist as monohydrates. Verify stoichiometry before calculating molar equivalents for reactions.

Applications in Drug Discovery[8][9][10]

Conformational Restriction (The "Entropy Benefit")

Linear amino alcohols (e.g., ethanolamine linkers) are flexible, adopting multiple conformations in solution. Upon binding to a protein target, they lose entropy, reducing binding affinity.

-

Mechanism: (2-Aminocyclopentyl)methanol "pre-organizes" the amine and hydroxyl pharmacophores into a bioactive conformation.

-

Result: Improved potency (lower IC₅₀) and often improved metabolic stability compared to linear analogues.

Peptidomimetics

This scaffold serves as a mimetic for Serine or Threonine residues within a peptide chain, particularly in:

-

Turn Mimetics: Inducing

-turns in peptide backbones. -

Transition State Analogues: In protease inhibitors, the hydroxymethyl group can mimic the transition state of peptide bond hydrolysis.

Fragment-Based Drug Design (FBDD)

Due to its low molecular weight (MW < 200) and high polarity, it is an ideal "Fragment" for screening:

-

Ligand Efficiency (LE): High potential LE due to small size.

-

Vectors: The amine allows coupling to aromatic cores (via SₙAr or Buchwald), while the alcohol allows ether/ester extensions.

Handling and Stability Protocols

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; exposure to air will lead to deliquescence.

-

Reconstitution: Dissolve in dry DMSO or Methanol for stock solutions. Avoid aqueous stock solutions for long-term storage to prevent potential microbial growth or slow oxidation.

-

Safety: Irritant to eyes and skin. Standard PPE (gloves, goggles, lab coat) is mandatory.

References

-

Sigma-Aldrich. cis-(2-Amino-cyclopentyl)-methanol hydrochloride monohydrate Product Specification. Link

-

PubChem. Compound Summary: (2-Aminocyclopentyl)methanol. National Library of Medicine. Link

-

Kiss, L., et al. (2014). "Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid." Journal of Organic Chemistry. (Describes the synthesis of the carboxylic acid precursor). Link

-

Santa Cruz Biotechnology. cis-(2-Amino-cyclopentyl)-methanol Hydrochloride Monohydrate Data Sheet. Link[2]

The Physicochemical and Operational Dichotomy of (2-Aminocyclopentyl)methanol: Free Base vs. Hydrochloride Salt in Drug Development

Executive Summary & Mechanistic Overview

(2-Aminocyclopentyl)methanol is a highly versatile, bifunctional alicyclic scaffold utilized extensively in medicinal chemistry. Featuring both a primary amine and a primary alcohol on a rigid cyclopentane ring, its specific stereoisomers (e.g., the (1R,2S) or (1S,2S) configurations) are critical building blocks in the synthesis of complex therapeutics, including polycyclic carbamoylpyridone derivatives acting as HIV integrase inhibitors[1].

A fundamental decision in the lifecycle of this compound—from early-stage bench synthesis to late-stage formulation—is whether to isolate and utilize it as a free base or as a hydrochloride (HCl) salt . This guide provides an in-depth technical analysis of how the protonation state dictates the molecule's physicochemical properties, thermodynamic stability, and operational utility.

Structural and Physicochemical Profiling

The operational divergence between the two forms is rooted in the electronic state of the primary amine.

In the free base form, the nitrogen atom possesses an unshared pair of electrons in its highest occupied molecular orbital (HOMO). This lone pair renders the molecule a potent nucleophile, essential for organic coupling reactions. However, this same electron density makes the free base highly susceptible to electrophilic attack by atmospheric oxygen (leading to N-oxide degradation) and carbon dioxide (forming carbamates). Furthermore, the free base relies on relatively weak intermolecular hydrogen bonding, resulting in a low-melting, highly lipophilic profile.

Conversely, the hydrochloride salt is formed via the exothermic protonation of the amine, converting the neutral nitrogen into a positively charged ammonium cation paired with a chloride anion. This ionic transformation fundamentally alters the solid-state packing. The robust ionic crystal lattice drastically increases the melting point, enhances thermodynamic stability, and chemically "locks" the lone pair, completely neutralizing the amine's nucleophilicity and protecting it from oxidative degradation[2].

Quantitative Data Comparison

The following table summarizes the divergent physicochemical properties resulting from this protonation event.

| Property | (2-Aminocyclopentyl)methanol (Free Base) | (2-Aminocyclopentyl)methanol HCl (Salt) |

| CAS Number | 4492-47-1 (racemic), 40482-12-0 (1S,2S) | 2550996-41-1 (1S,2S)[3], 1915004-77-1 (1R,2S) |

| Molecular Formula | C₆H₁₃NO | C₆H₁₄ClNO |

| Molecular Weight | 115.17 g/mol | 151.63 g/mol |

| Physical State | Viscous liquid or low-melting solid | Crystalline powder |

| Solubility Profile | High in CHCl₃, MeOH, EtOAc; Low in H₂O | High in H₂O; Insoluble in non-polar organics |

| Lipophilicity (LogP) | ~0.5 to 1.0 (Lipophilic) | < 0 (Hydrophilic / Ionic) |

| Stability | Prone to oxidation and hygroscopicity | Highly stable, resistant to oxidation |

| Primary Application | Active nucleophile in organic synthesis | Formulation, long-term storage, biological assays |

Causality in Experimental Design: Pathway Divergence

The choice between the free base and the HCl salt is not arbitrary; it is dictated by the immediate experimental objective.

-

Organic Synthesis: When constructing larger pharmacophores, the free base must be used. The available lone pair is required to attack electrophilic centers (e.g., acyl chlorides or alkyl halides).

-

Storage and Biological Assays: For long-term archiving or aqueous in vitro screening, the HCl salt is mandatory. The enhanced aqueous solubility ensures uniform concentration in biological media, while the ionic lattice prevents degradation over time[2].

Application divergence and logical workflow of free base versus HCl salt forms.

Self-Validating Experimental Protocols

To ensure high-fidelity results in drug development workflows, the interconversion between these two forms must be tightly controlled. The following protocols incorporate strict causality and self-validating checkpoints.

Protocol A: In Situ Generation of Free Base for Nucleophilic Coupling

Objective: Convert the stable HCl salt to the reactive free base immediately prior to an amide coupling reaction to prevent oxidative degradation.

-

Dissolution: Suspend 1.0 equivalent of (2-Aminocyclopentyl)methanol HCl in anhydrous dichloromethane (DCM) at 0°C under an inert argon atmosphere.

-

Causality: The ionic salt is insoluble in DCM, creating a heterogeneous mixture that prevents premature side reactions with trace impurities.

-

-

Base Addition: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise.

-

Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the ammonium salt to generate the free base without competing for the downstream electrophile.

-

-

Self-Validation (Visual & Chemical): Observe the reaction vessel. The heterogeneous suspension will transition to a clear solution as the lipophilic free base is generated and dissolves in the DCM.

-

Validation Check: Spot the clear solution on a Thin-Layer Chromatography (TLC) plate and stain with Ninhydrin. A rapid color change to deep purple confirms the presence of the active primary amine.

-

-

Coupling: Immediately introduce the target electrophile to utilize the free base before atmospheric degradation can occur.

Protocol B: Isolation of Hydrochloride Salt from Crude Free Base

Objective: Trap the newly synthesized, volatile free base as a stable crystalline salt for long-term archiving.

-

Solvent Exchange: Dissolve the crude free base in anhydrous diethyl ether.

-

Causality: Diethyl ether readily dissolves the lipophilic free base but acts as an anti-solvent for the resulting ionic salt, driving immediate precipitation.

-

-

Acidification: Slowly add 1.1 equivalents of 4N HCl in dioxane under vigorous stirring at 0°C.

-

Causality: Dioxane-HCl is strictly anhydrous. Using aqueous HCl would dissolve the highly water-soluble salt, complicating isolation. The 0°C temperature mitigates the exothermic heat of protonation.

-

-

Self-Validation (pH Check): Allow the precipitate to settle and withdraw a 10 µL aliquot of the supernatant. Dilute it in 1 mL of deionized water and test with pH paper.

-

Validation Check: The pH must register < 3. This confirms that all nucleophilic free base has been consumed and a slight excess of HCl is present, ensuring a 100% conversion rate.

-

-

Isolation: Collect the white crystalline precipitate via vacuum filtration, wash with cold diethyl ether to remove unreacted lipophilic impurities, and dry under high vacuum to yield the pure (2-Aminocyclopentyl)methanol hydrochloride.

Self-validating experimental workflow for the conversion of free base to hydrochloride salt.

References

- Polycyclic carbamoylpyridone derivative having hiv integrase inhibitory activity. Google Patents (EP3045206B1).

- Comparative Analysis of Free Base vs. Hydrochloride Salt Forms. BenchChem.

Sources

- 1. EP3045206B1 - Polycyclic carbamoylpyridone derivative having hiv integrase inhibitory activity - Google Patents [patents.google.com]

- 2. (2RS)-2-[2-(Dimethylamino)ethyl]indan-1-one Hydrochloride | Benchchem [benchchem.com]

- 3. [(1S,2S)-2-aminocyclopentyl]methanol hydrochloride | 2550996-41-1 [sigmaaldrich.com]

Methodological & Application

Application Note: Synthesis of Chiral Ligands using (2-Aminocyclopentyl)methanol Hydrochloride

Executive Summary & Strategic Rationale

In the landscape of asymmetric catalysis, the "privileged" ligand scaffolds are dominated by cyclohexane backbones (e.g., Trost ligands, Jacobsen catalysts). However, the cyclopentane scaffold offers a distinct and often underutilized steric profile.

(2-Aminocyclopentyl)methanol hydrochloride (CAS: 40482-12-0 for cis-racemate; enantiopure variants available) serves as a potent chiral building block. Its value lies in the "Cyclopentyl Constraint" :

-

Bite Angle Modulation: The 5-membered ring imposes a wider N-M-L bite angle compared to acyclic analogs, but tighter than cyclohexyl variants, often altering the enantioselectivity vector in metal complexes.

-

Conformational Rigidity: Unlike the chair-boat flipping of cyclohexane, the cyclopentane envelope conformation creates a static steric wall, crucial for transferring chiral information during catalysis.

This guide details the synthesis of two high-value ligand classes derived from this scaffold: Cyclopentyl-PHOX (Phosphino-oxazoline) and Cyclopentyl-BOX (Bis-oxazoline).

Pre-Synthesis Considerations

Stereochemistry Verification

Commercial sources often supply this reagent as the cis-hydrochloride salt (racemic or enantiopure).

-

Critical Check: Verify the relative stereochemistry (cis vs trans) via NOESY NMR before proceeding. The cis-isomer is ideal for forming tridentate ligands where the substituents must face the same hemisphere.

-

Free-Basing: The hydrochloride salt must be neutralized prior to coupling.

-

Protocol: Suspend salt in

, add 1.1 eq.

-

Material Specifications

| Reagent | Grade | Role |

| (2-Aminocyclopentyl)methanol HCl | >97%, Enantiopure | Chiral Scaffold |

| 2-(Diphenylphosphino)benzoic acid | >98% | P-Donor Precursor (for PHOX) |

| Diethyl malonimidate 2HCl | >95% | Linker (for BOX) |

| Dichloromethane (DCM) | Anhydrous | Solvent |

| Triethylamine ( | Distilled over | Base |

Protocol A: Synthesis of Cyclopentyl-PHOX Ligands

Target Application: Iridium-catalyzed asymmetric hydrogenation, Allylic substitution.

Mechanistic Workflow

The synthesis proceeds via an amide coupling followed by a cyclodehydration. The cyclization is the critical step; maintaining the integrity of the stereocenter alpha to the nitrogen is paramount.

Figure 1: Synthetic pathway for PHOX ligands. The cyclization step converts the hydroxy-amide into the oxazoline ring.

Detailed Procedure

Step 1: Amide Formation

-

Charge: In a flame-dried round-bottom flask (RBF), dissolve 2-(diphenylphosphino)benzoic acid (1.0 equiv) in anhydrous DCM (0.1 M concentration).

-

Activate: Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) at 0°C. Stir for 30 min.

-

Couple: Add the free-based (2-aminocyclopentyl)methanol (1.0 equiv) and DIPEA (2.5 equiv).

-

Reaction: Warm to Room Temperature (RT) and stir for 12 hours.

-

Workup: Wash with 1M HCl, then Sat.

. Dry organic layer ( -

QC Point:

NMR should show a single peak (approx -4 ppm) corresponding to the phosphine amide.

Step 2: Cyclodehydration (The Appel-type or Mesylate method) Note: We prefer the Mesylate method for milder conditions.

-

Solubilize: Dissolve the hydroxy-amide (from Step 1) in anhydrous DCM (0.1 M) and cool to 0°C.

-

Activate: Add Triethylamine (3.0 equiv) followed by Methanesulfonyl chloride (MsCl) (1.1 equiv) dropwise.

-

Cyclize: Stir at 0°C for 1 hour, then reflux (40°C) for 3-6 hours. The base promotes the displacement of the mesylate by the amide oxygen.

-

Purification: Flash chromatography (Silica, Hexanes/EtOAc 4:1).

-

Yield Target: 65-75% over two steps.

Protocol B: Synthesis of Cyclopentyl-BOX Ligands

Target Application: Copper-catalyzed cyclopropanation, Lewis Acid catalysis.

Mechanistic Workflow

This synthesis utilizes a bis-imidate linker to bridge two equivalents of the chiral amino alcohol.

Figure 2: Convergent synthesis of C2-symmetric Bis-oxazoline (BOX) ligands.

Detailed Procedure

-

Preparation: In a dry Schlenk flask, suspend Diethyl malonimidate dihydrochloride (1.0 equiv) in anhydrous DCM.

-

Addition: Add (2-aminocyclopentyl)methanol (2.2 equiv) rapidly. The solution will clarify as the ammonium salt reacts.

-

Stir: Stir at RT for 12 hours.

-

Cyclization: The intermediate must be heated to drive off ethanol and close the rings. Replace solvent with 1,2-Dichloroethane (DCE) and heat to reflux (83°C) for 6 hours.

-

Workup: Cool, wash with water, dry over

. -

Crystallization: Many BOX ligands crystallize from hot pentane/ethanol. If oil persists, purify via neutral alumina chromatography (Silica can hydrolyze the oxazoline).

Quality Control & Validation

Analytical Benchmarks

To validate the ligand integrity, compare against these expected spectral features:

| Technique | Parameter | Expected Observation |

| Oxazoline C-H | Characteristic multiplet at 4.0–4.5 ppm (CH-N). | |

| Cyclopentyl Ring | Complex multiplets 1.5–2.2 ppm (distinct from cyclohexyl). | |

| C=N (Oxazoline) | Signal ~160–168 ppm. | |

| HPLC | Enantiomeric Excess | >99% ee (using Chiralcel OD-H or AD-H columns). |

Troubleshooting

-

Problem: Low yield in PHOX cyclization.

-

Cause: Incomplete mesylation or hydrolysis of mesylate.

-

Fix: Ensure strictly anhydrous conditions; switch to DAST (Diethylaminosulfur trifluoride) at -78°C for difficult substrates.

-

-

Problem: Racemization.

-

Cause: High temperature during amide coupling.

-

Fix: Keep coupling at 0°C; use HATU instead of EDC for faster kinetics at low temp.

-

References

-

Chiral Building Blocks: Preparation of Chiral Ligands from Amino Alcohols. BenchChem Application Notes.

-

PHOX Ligand Synthesis: Helmchen, G., & Pfaltz, A. (2000). Phosphinooxazolines - A New Class of Versatile, Modular P,N-Ligands for Asymmetric Catalysis. Accounts of Chemical Research. Link

-

Oxazoline Chemistry: Gant, T. G., & Meyers, A. I. (1994). The Chemistry of 2-Oxazolines (1985–Present). Tetrahedron.[1] Link

-

Cyclopentyl Scaffold Utility: Trost, B. M., et al. (2000). Cyclopentyl-based Ligands in Asymmetric Allylic Alkylation. Journal of the American Chemical Society.[2] Link

-

General Protocol Validation: Sigma-Aldrich Technical Bulletin: Synthesis of Box and Pybox Ligands.Link

Sources

Application Notes & Protocols: (2-Aminocyclopentyl)methanol HCl as a Versatile Chiral Building Block in Medicinal Chemistry

Introduction: The Strategic Value of Constrained Chiral Scaffolds

In modern drug discovery, the spatial arrangement of atoms is paramount. Chirality, the "handedness" of a molecule, often dictates the difference between a potent therapeutic and an inactive or even toxic compound.[1][2] The industry's shift towards single-enantiomer drugs necessitates a robust toolkit of enantiomerically pure starting materials, often referred to as chiral building blocks.[2][][4]

(2-Aminocyclopentyl)methanol, a bifunctional cyclopentane derivative, represents a highly valuable class of such building blocks. Its rigid, non-aromatic carbocyclic core introduces a defined three-dimensional architecture into a target molecule, which can be crucial for optimizing interactions with biological targets like enzymes and receptors.[1] The presence of both a primary amine and a primary alcohol provides two orthogonal reactive handles for diverse chemical modifications. This guide provides an in-depth exploration of the various stereoisomers of (2-Aminocyclopentyl)methanol HCl, their strategic applications, and detailed protocols for their incorporation into complex molecular scaffolds.

Physicochemical Properties & Stereochemical Diversity

(2-Aminocyclopentyl)methanol exists as multiple stereoisomers, and the choice of a specific isomer is a critical design element in a synthetic campaign. The hydrochloride salt form enhances stability and improves handling characteristics, making it a convenient starting material for synthesis.

| Property | Data |

| Molecular Formula | C₆H₁₄ClNO |

| Molecular Weight | 151.64 g/mol |

| General Appearance | White to off-white or yellow solid/powder[5] |

| Key Stereoisomers & CAS No. | |

| ((1S,2S)-2-aminocyclopentyl)methanol HCl | 2550996-41-1 |

| [(1R,2S)-2-aminocyclopentyl]methanol HCl (cis) | 40482-12-0 (as hydrate) |

| (1S,4R)-4-aminocyclopent-2-enyl-methanol HCl* | 168960-19-8[5] |

| Note: The cyclopentenyl analog is a key precursor for important carbocyclic nucleosides and shares similar synthetic utility. |

The stereochemical relationship (cis or trans) between the amino and hydroxymethyl groups profoundly influences the molecule's conformational preferences. This, in turn, dictates how the substituents attached to these functional groups are oriented in 3D space, a key factor in receptor binding and pharmacological activity.[6][7]

Caption: Structural relationship of key stereoisomers.

Core Advantages in Medicinal Chemistry

The selection of (2-Aminocyclopentyl)methanol as a building block is a strategic decision driven by several key advantages:

-

Conformationally Constrained Scaffold: Unlike flexible acyclic linkers, the cyclopentane ring restricts the number of accessible conformations. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.[6]

-

Stereochemically Defined 3D Vectoriality: The fixed cis or trans relationship of the two functional groups allows chemists to project substituents into specific regions of a binding pocket with high precision. This is critical for optimizing drug-target interactions and avoiding steric clashes.

-

Dual Functional Handles for Versatile Elaboration: The primary amine and primary alcohol are two of the most versatile functional groups in organic synthesis. They can be selectively modified to introduce a wide array of functionalities, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

-

Proven Bio-isostere/Scaffold: The aminocyclopentanol motif is present in several biologically active molecules, including antiviral agents. Its structure can serve as a carbocyclic mimic of ribofuranose rings found in nucleosides, a strategy successfully employed in the development of drugs like Abacavir.[5][8]

Caption: Synthetic utility of the dual functional handles.

Synthetic Protocols: Harnessing the Reactivity

The following protocols are representative examples of how to utilize (2-Aminocyclopentyl)methanol HCl. Researchers should adapt these procedures based on the specific substrate and scale.

Protocol 1: N-Acylation of (2-Aminocyclopentyl)methanol

This protocol describes the formation of an amide bond, a cornerstone transformation in medicinal chemistry. The initial HCl salt must be neutralized in situ to free the primary amine for reaction.

-

Objective: To couple a carboxylic acid to the primary amine of ((1S,2S)-2-aminocyclopentyl)methanol.

-

Reaction: R-COOH + H₂N-Cyclopentyl-CH₂OH → R-C(O)NH-Cyclopentyl-CH₂OH

-

Materials:

-

((1S,2S)-2-aminocyclopentyl)methanol HCl (1.0 eq)

-

Carboxylic acid of interest (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq) and HATU (1.2 eq).

-

Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

-

Add ((1S,2S)-2-aminocyclopentyl)methanol HCl (1.0 eq) to the solution.

-

Add DIPEA (3.0 eq) dropwise to the stirred suspension at room temperature. The first two equivalents neutralize the HCl salt and the carboxylic acid, while the third acts as the base for the coupling reaction.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

-

-

Causality & Trustworthiness:

-

Why HATU? HATU is a highly efficient peptide coupling reagent that minimizes racemization and works well for even hindered substrates.

-

Why DIPEA? DIPEA is a non-nucleophilic hindered base, preventing it from competing with the primary amine in reacting with the activated carboxylic acid. Three equivalents are used to ensure complete neutralization and to drive the coupling reaction to completion.

-

Self-Validation: The progress can be easily tracked by LC-MS, looking for the disappearance of the starting material mass (M+H⁺) and the appearance of the product mass.

-

Protocol 2: Selective O-Alkylation (Williamson Ether Synthesis)

This protocol demonstrates how to modify the hydroxyl group while the amine is protected. A protecting group strategy is essential for selective functionalization.

-

Objective: To alkylate the primary alcohol after protecting the amine.

-

Reaction:

-

Protection: H₂N-Cyclopentyl-CH₂OH → Boc-HN-Cyclopentyl-CH₂OH

-

Alkylation: Boc-HN-Cyclopentyl-CH₂OH + R-Br → Boc-HN-Cyclopentyl-CH₂OR

-

-

Materials:

-

(2-Aminocyclopentyl)methanol HCl (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (TEA) (2.5 eq)

-

Dichloromethane (DCM)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

-

Alkyl halide (e.g., benzyl bromide) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

Step A: N-Boc Protection a. Suspend (2-Aminocyclopentyl)methanol HCl (1.0 eq) in DCM. b. Add TEA (2.5 eq) and stir for 10 minutes. c. Add Boc₂O (1.1 eq) portion-wise and stir at room temperature overnight. d. Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to yield the N-Boc protected intermediate, which is often used without further purification.

-

Step B: O-Alkylation a. In a separate flame-dried flask under N₂, suspend NaH (1.5 eq) in anhydrous THF. b. Cool the suspension to 0 °C. c. Add a solution of the N-Boc protected aminomethanol from Step A in anhydrous THF dropwise. d. Allow the mixture to stir at 0 °C for 30 minutes, then add the alkyl halide (1.2 eq) dropwise. e. Let the reaction warm to room temperature and stir until TLC/LC-MS indicates completion (typically 2-16 hours).

-

Workup: Carefully quench the reaction at 0 °C by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

-

-

Causality & Trustworthiness:

-

Why Boc Protection? The Boc group is a standard acid-labile protecting group for amines. It is stable to the basic conditions required for the Williamson ether synthesis.

-

Why NaH? Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the primary alcohol to form the alkoxide, which is a potent nucleophile for the subsequent Sₙ2 reaction with the alkyl halide.

-

Safety Note: NaH is highly reactive and flammable. It reacts violently with water. Handle with extreme care under an inert atmosphere.

-

Case Study: Synthesis of Carbocyclic Nucleoside Analogs

A prominent application of aminocyclopentenyl methanol derivatives is in the synthesis of carbocyclic nucleosides, where the cyclopentene ring mimics the sugar moiety of natural nucleosides.[9] Abacavir, an important anti-HIV drug, is a prime example of a therapeutic agent derived from this structural class.[5] The synthesis involves coupling the chiral amine with a functionalized purine or pyrimidine base.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (1S,4R)-(4-Aminocyclopent-2-enyl)methanol Hydrochloride CAS 168960-19-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. ijpsr.com [ijpsr.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. lookchem.com [lookchem.com]

- 9. US5206435A - 4-amino-2-cyclopentene-1-methanol - Google Patents [patents.google.com]

Protocols for the Chemoselective Coupling of (2-Aminocyclopentyl)methanol with Carboxylic Acids: A Guide for Researchers

Introduction: Navigating the Nuances of Amide Bond Formation with Bifunctional Substrates

The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1] While numerous methods exist for the coupling of a carboxylic acid and an amine, the presence of additional reactive functional groups within the substrates introduces significant challenges related to chemoselectivity. This is particularly true for amino alcohols such as (2-aminocyclopentyl)methanol, a valuable building block possessing both a primary amine and a primary alcohol. The inherent nucleophilicity of both moieties necessitates a carefully orchestrated approach to ensure selective N-acylation over O-acylation (ester formation).

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and reliable protocols for the chemoselective coupling of (2-aminocyclopentyl)methanol with a variety of carboxylic acids. We will delve into the mechanistic underpinnings of common coupling reagents, provide detailed, step-by-step experimental procedures, and offer insights into the critical parameters that govern selectivity and yield.

The Chemoselectivity Challenge: Amide vs. Ester Formation

The primary challenge in the acylation of (2-aminocyclopentyl)methanol lies in the competitive reactivity of the amine and hydroxyl groups. The outcome of the reaction is heavily influenced by the reaction conditions, particularly the pH. Under acidic conditions, the amine is protonated to form a non-nucleophilic ammonium salt, which significantly favors O-acylation.[2] Conversely, under neutral or basic conditions, the amine remains a potent nucleophile, promoting the desired N-acylation.[3]

Therefore, the protocols outlined in this guide are designed to be conducted under conditions that favor the nucleophilicity of the amine, thereby ensuring the selective formation of the desired amide product.

Key Coupling Reagents and Their Mechanisms of Action

A variety of coupling reagents have been developed to facilitate amide bond formation by activating the carboxylic acid. The choice of reagent is critical and depends on factors such as the steric hindrance of the substrates, the desired reaction time, and the potential for side reactions.[4] Below, we discuss two of the most widely used and effective classes of coupling reagents for this transformation.

Carbodiimides: The EDC/HOBt System

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely used for amide bond formation.[4] Its effectiveness is significantly enhanced when used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt). The mechanism involves the initial reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then rapidly intercepted by HOBt to form an active ester, which is less prone to racemization and side reactions. The amine then attacks the active ester to form the stable amide bond.[5]

Caption: Mechanism of EDC/HOBt Mediated Amide Coupling.

Uronium/Aminium Salts: The HATU System

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly efficient uronium-based coupling reagent.[5] The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). The base deprotonates the carboxylic acid, which then attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt. This activated intermediate readily reacts with the amine to yield the desired amide.

Caption: Mechanism of HATU Mediated Amide Coupling.

Experimental Protocols

The following protocols are provided as a starting point for the coupling of (2-aminocyclopentyl)methanol with a generic carboxylic acid. Optimization of reaction conditions (e.g., solvent, temperature, reaction time) may be necessary for specific substrates.

Protocol 1: EDC/HOBt Coupling in Dichloromethane (DCM)

This protocol is suitable for a wide range of carboxylic acids and is a good starting point for optimization.

Materials:

-

(2-Aminocyclopentyl)methanol (1.0 eq)

-

Carboxylic acid (1.1 eq)

-

EDC.HCl (1.2 eq)

-

HOBt (1.2 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of the carboxylic acid (1.1 eq) and (2-aminocyclopentyl)methanol (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC.HCl (1.2 eq) to the reaction mixture, followed by the dropwise addition of TEA or DIPEA (2.5 eq).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HATU Coupling in N,N-Dimethylformamide (DMF)

This protocol is particularly useful for more challenging couplings, including those with sterically hindered substrates.

Materials:

-

(2-Aminocyclopentyl)methanol (1.0 eq)

-

Carboxylic acid (1.1 eq)

-

HATU (1.2 eq)

-

Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add a solution of (2-aminocyclopentyl)methanol (1.0 eq) in a small amount of DMF to the reaction mixture.

-

Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with EtOAc.

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent can significantly impact the yield and purity of the final product. The following table provides a general comparison of the two protocols described above.

| Coupling Reagent System | Typical Solvent | Base | Reaction Time (h) | Typical Yield Range (%) | Key Advantages |

| EDC/HOBt | DCM, DMF | TEA, DIPEA | 12-24 | 60-90 | Cost-effective, water-soluble byproducts |

| HATU | DMF, ACN | DIPEA | 2-6 | 75-95 | High efficiency, suitable for hindered substrates |

Troubleshooting and Key Considerations

-

Chemoselectivity: If O-acylation is observed, ensure the reaction is run under neutral or basic conditions. The use of a non-nucleophilic base like DIPEA is recommended.

-

Steric Hindrance: For sterically demanding carboxylic acids or amines, HATU is generally the preferred coupling reagent.

-

Purification: The urea byproduct from EDC can sometimes be difficult to remove. If using EDC, ensure thorough aqueous washes. For polar amide products, reverse-phase chromatography may be necessary.

-

Protecting Group Strategy: In cases where selective N-acylation is particularly challenging, protection of the hydroxyl group of (2-aminocyclopentyl)methanol as a silyl ether (e.g., TBDMS) can be employed. The protecting group can be removed under standard conditions after the amide coupling.

Conclusion

The chemoselective coupling of (2-aminocyclopentyl)methanol with carboxylic acids is a readily achievable transformation with careful selection of coupling reagents and reaction conditions. The protocols outlined in this application note, based on the well-established EDC/HOBt and HATU systems, provide a solid foundation for the successful synthesis of a wide range of N-acyl-(2-hydroxymethyl)cyclopentylamines. By understanding the underlying mechanistic principles and paying close attention to the key experimental parameters, researchers can confidently navigate the challenges of working with bifunctional substrates and efficiently generate valuable molecules for their research and development endeavors.

References

-

Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. (2015). Beilstein Journal of Organic Chemistry. [Link]

- NHC Catalyzed Oxidations of Aldehydes to Esters: Chemoselective Acylation of Alcohols in Presence of Amines. (2010). Journal of the American Chemical Society.

-

Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. (2025). ResearchGate. [Link]

- Reported O‐selective acylation of amino alcohols without protecting the... (n.d.).

-

Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. (2015). PMC. [Link]

-

Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen. (2008). ACS Publications. [Link]

-

An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. (2018). Taylor & Francis Online. [Link]

-

Direct synthesis of amides from alcohols and amines with liberation of H2. (2007). PubMed. [Link]

- Oxidative amide synthesis directly from alcohols with amines. (n.d.). RSC Publishing.

- Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. (n.d.). PMC.

-

Coupling Protocol for LodeStars Carboxyl Magnetic Beads with Co‑Activators (Two Step). (n.d.). Agilent. [Link]

-

Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. (n.d.). Royal Society of Chemistry. [Link]

-

Protecting Groups. (n.d.). Organic Synthesis. [Link]

-

Acid-Amine Coupling using BOP. (n.d.). Organic Synthesis. [Link]

-

Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl Catalysis. (n.d.). PMC. [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

- 2.3 Amide Group 2.3.1 C-Tenninal a-Amide Protection. (n.d.). Thieme Connect.

- Protecting groups in organic synthesis + H2O. (n.d.). Unknown Source.

-

Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]

-

A one-pot preparation of N-2-mercaptobenzoyl-amino amides. (n.d.). PMC. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. [Link]

-

Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. (2023). PMC. [Link]

-

Application Note – Amide coupling 96-well plate kit. (n.d.). Synple Chem. [Link]

-

Chemoselective CaO-mediated acylation of alcohols and amines in 2-methyltetrahydrofuran. (n.d.). PubMed. [Link]

- Selective n-acylation of amino alcohols. (n.d.).

- Selective N-acylation of amino alcohols. (n.d.).

- Acylation of Alcohols and Amines. (n.d.). Thieme Connect.

-

Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source. (n.d.). ResearchGate. [Link]

Sources

Application Notes and Protocols: (2-Aminocyclopentyl)methanol Hydrochloride in the Synthesis of Kinase Inhibitors

Introduction: The Strategic Importance of Chiral Scaffolds in Kinase Inhibitor Design

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery.[1] Within this field, the deliberate incorporation of chiral centers into inhibitor scaffolds is a critical strategy for achieving high potency and selectivity. Chiral molecules, such as (2-Aminocyclopentyl)methanol, offer a defined three-dimensional structure that can lead to more specific and effective interactions with the ATP-binding pocket of the target kinase.[3] The cyclopentane ring provides a rigid, saturated scaffold that can orient functional groups in precise spatial arrangements, while the amino and alcohol functionalities serve as versatile handles for synthetic elaboration.[4] This application note provides a detailed protocol for the synthesis of a potent kinase inhibitor using (2-Aminocyclopentyl)methanol hydrochloride, highlighting its role as a key chiral building block.

Featured Application: Synthesis of a Novel Spleen Tyrosine Kinase (Syk) Inhibitor

This protocol details the synthesis of a pyrimidine-5-carboxamide derivative, a potent inhibitor of Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of immune cells.[5][6] Its inhibition is a promising therapeutic strategy for the treatment of various inflammatory and autoimmune diseases, as well as certain B-cell malignancies.[6] The synthesis leverages the chirality of (1R,2S)-2-(aminocyclopentyl)methanol to impart specific stereochemistry to the final inhibitor, which is often critical for optimal target engagement and biological activity.

Synthetic Workflow Overview

The overall synthetic strategy involves the coupling of the chiral amine, (1R,2S)-2-(aminocyclopentyl)methanol, with a functionalized pyrimidine core. This is a common and effective method for the construction of a diverse range of kinase inhibitors.

Caption: Synthetic workflow for a Syk inhibitor.

Detailed Experimental Protocol

This protocol is adapted from the synthetic methodology reported for novel Syk inhibitors.[5]

Materials:

-

2,4-dichloro-5-ethoxycarbonylpyrimidine

-

(1R,2S)-2-(aminocyclopentyl)methanol hydrochloride

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF)

-

Ammonia (7 M solution in methanol)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Instrumentation:

-

Round-bottom flasks

-

Magnetic stirrer with heating capabilities

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Glassware for column chromatography

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass spectrometer

Step 1: Synthesis of Ethyl 2-chloro-4-(((1R,2S)-2-(hydroxymethyl)cyclopentyl)amino)pyrimidine-5-carboxylate (Intermediate A)

Rationale: This step involves a nucleophilic aromatic substitution reaction where the primary amine of (1R,2S)-2-(aminocyclopentyl)methanol displaces one of the chlorine atoms on the pyrimidine ring. The use of a base, triethylamine, is crucial to neutralize the hydrochloric acid byproduct and the hydrochloride salt of the starting amine, thereby facilitating the reaction.

Procedure:

-

To a solution of 2,4-dichloro-5-ethoxycarbonylpyrimidine (1.0 g, 4.52 mmol) in N,N-dimethylformamide (DMF, 20 mL), add (1R,2S)-2-(aminocyclopentyl)methanol hydrochloride (0.75 g, 4.52 mmol) and triethylamine (1.9 mL, 13.56 mmol).

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to afford ethyl 2-chloro-4-(((1R,2S)-2-(hydroxymethyl)cyclopentyl)amino)pyrimidine-5-carboxylate as a white solid.

Step 2: Synthesis of 2-amino-4-(((1R,2S)-2-(hydroxymethyl)cyclopentyl)amino)pyrimidine-5-carboxamide (Final Product)

Rationale: In this final step, the remaining chlorine atom on the pyrimidine ring is displaced by an amino group, and the ethyl ester is converted to a primary amide. This is achieved by treating the intermediate with a solution of ammonia in methanol at an elevated temperature in a sealed vessel to prevent the escape of the volatile ammonia.

Procedure:

-

Place the purified ethyl 2-chloro-4-(((1R,2S)-2-(hydroxymethyl)cyclopentyl)amino)pyrimidine-5-carboxylate (0.5 g, 1.59 mmol) in a sealed tube.

-

Add a 7 M solution of ammonia in methanol (10 mL).

-

Seal the tube and heat the mixture at 100 °C for 12 hours.

-

After cooling to room temperature, carefully open the sealed tube and concentrate the reaction mixture under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography (eluent: dichloromethane/methanol gradient) to yield 2-amino-4-(((1R,2S)-2-(hydroxymethyl)cyclopentyl)amino)pyrimidine-5-carboxamide as a white solid.

Data Presentation

| Compound | Molecular Weight | Yield (%) | Syk IC₅₀ (nM) |

| Final Product | 280.33 | ~70% (overall) | < 50 |

Yields and IC₅₀ values are representative and based on similar compounds reported in the literature.[5]

Mechanism of Action and Biological Pathway

The synthesized pyrimidine-5-carboxamide derivative acts as an ATP-competitive inhibitor of Spleen Tyrosine Kinase (Syk). The core pyrimidine scaffold is designed to interact with the hinge region of the kinase's ATP-binding pocket, a common feature among many kinase inhibitors. The chiral (2-aminocyclopentyl)methanol moiety extends into a specific region of the binding site, where the stereochemistry is critical for establishing favorable interactions and achieving high potency and selectivity.

Caption: Simplified Syk signaling pathway and point of inhibition.

By inhibiting Syk, this compound can block the downstream signaling cascade that is initiated upon B-cell receptor (BCR) activation. This leads to the suppression of various cellular responses, including proliferation and the release of pro-inflammatory cytokines, which are key drivers of autoimmune and inflammatory diseases.

Trustworthiness and Self-Validation

The protocols described herein are based on established and peer-reviewed synthetic methodologies.[5] The successful synthesis of the final product can be validated at each step through standard analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the isolated products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the intermediates and the final product by analyzing the chemical shifts, coupling constants, and integration of the proton and carbon signals.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds, confirming their identity.

-

In vitro Kinase Assay: To validate the biological activity of the final compound by measuring its inhibitory potency (IC₅₀) against the target kinase, Syk.

Conclusion

(2-Aminocyclopentyl)methanol hydrochloride is a valuable and versatile chiral building block for the synthesis of potent and selective kinase inhibitors. The protocol detailed in this application note provides a robust and reproducible method for the synthesis of a novel Syk inhibitor, demonstrating the strategic importance of incorporating chiral scaffolds in modern drug discovery. The resulting compounds hold significant promise for the development of novel therapeutics for a range of diseases driven by aberrant kinase activity.

References

-

Hisamichi, H., et al. (2005). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 13(16), 4936-4946. [Link]

-

Wang, L., et al. (2012). Discovery and development of spleen tyrosine kinase (SYK) inhibitors. Journal of Medicinal Chemistry, 55(8), 3614-3643. [Link]

-

Norman, P. (2012). Spleen tyrosine kinase inhibitors: a review of the patent literature 2005 - 2010. Expert Opinion on Therapeutic Patents, 22(2), 143-167. [Link]

-

Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]

-

Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. [Link]

-

Müller, K., et al. (2007). The importance of chirality in drug design and development. CHIMIA International Journal for Chemistry, 61(10), 623-628. [Link]

-

Carles, M., et al. (2011). Discovery of a potent and selective Spleen Tyrosine Kinase inhibitor for the treatment of rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters, 21(1), 447-450. [Link]

-

Attwood, M. M., et al. (2021). Trends in kinase drug discovery: a 2021 perspective. Nature Reviews Drug Discovery, 20(11), 839-861. [Link]

-

Welsch, M. E., et al. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]

-

Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery, 17(5), 353-377. [Link]

Sources

- 1. Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US12220401B2 - Compounds useful as kinase inhibitors - Google Patents [patents.google.com]

- 4. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and development of spleen tyrosine kinase (SYK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of peptidomimetics using cyclopentane amino alcohols

Application Note: High-Efficiency Preparation of Peptidomimetics Using Cyclopentane Amino Alcohols

Abstract

This guide details the stereoselective synthesis and incorporation of cyclopentane amino alcohols into peptidomimetic structures.[1][2][3][4] Cyclopentane scaffolds serve as privileged structures in drug design, offering critical conformational restriction that mimics peptide secondary structures (e.g.,

Strategic Rationale: The "Rigidification" Advantage

In peptidomimetic design, flexible peptides often suffer from low oral bioavailability and rapid metabolic clearance. Introducing a cyclopentane ring restricts the

-

Entropic Benefit: By locking the conformation, the "entropic penalty" of binding to a receptor is paid during synthesis rather than at the binding event, often increasing affinity by orders of magnitude.

-

Hydrophobic Collapse Prevention: The cyclic scaffold prevents the "hydrophobic collapse" often seen in linear hydrophobic sequences, maintaining an extended or specific turn conformation required for protease inhibition (e.g., transition-state isosteres).

-

Stereochemical Control: The trans-relationship available in 2-aminocyclopentanols allows for the precise vectorization of side chains, mimicking the

and

Core Workflow: Synthesis & Integration

The following diagram outlines the critical path from raw starting material to the final peptidomimetic assembly.

Figure 1: Strategic workflow for the generation of constrained peptidomimetics. Note the critical control point at the ring-opening stage to ensure trans-stereochemistry.

Detailed Protocols

Protocol A: Stereoselective Synthesis of trans-2-Aminocyclopentanol

Objective: To synthesize the core scaffold with high diastereoselectivity (>95% trans) using an epoxide opening strategy. This method is preferred over nitro-aldol routes for its scalability and safety profile.

Reagents:

-

Cyclopentene oxide (Commercial or prepared via mCPBA oxidation of cyclopentene)

-

Sodium Azide (

) (Caution: Toxic/Explosive potential) -

Ammonium Chloride (

) -

Methanol/Water (8:1 v/v)

-

Palladium on Carbon (Pd/C, 10%)

Step-by-Step Methodology:

-

Epoxide Ring Opening (Azidolysis):

-

Dissolve cyclopentene oxide (10 mmol) in MeOH/

(20 mL, 8:1). -

Add

(2.2 eq) followed by -

Heat to reflux (65°C) for 12 hours. Monitor by TLC (Visualizer: Anisaldehyde dip; epoxide stains blue/purple, azide is faint).

-

Workup: Cool to RT. Concentrate methanol under reduced pressure. Extract aqueous residue with

( -

Result:trans-2-azidocyclopentanol (Oil).

-

-

Reduction to Amine:

-

Dissolve the crude azide in MeOH (30 mL).

-

Add 10% Pd/C (5 wt% loading).

-

Stir under

atmosphere (balloon pressure) for 4 hours. Alternative: Staudinger reduction ( -

Filter through a Celite pad to remove Pd. Concentrate filtrate.

-

Result:trans-2-aminocyclopentanol.

-

-

Chiral Resolution (Optional but Recommended):

-

To obtain enantiopure scaffolds, subject the racemic amine to enzymatic resolution using Candida antarctica Lipase B (CAL-B) with ethyl acetate as the acyl donor. The unreacted amine and the acylated amide can be separated via column chromatography.[5]

-

Protocol B: Incorporation into Peptide Backbone (Coupling)

Objective: Coupling the sterically hindered secondary amine (or the hydroxyl group if forming an ester/depsipeptide) to a peptide chain.

Challenges: The nucleophilicity of the amino group on the cyclopentane ring is lower than primary amines due to steric bulk. Standard EDC/HOBt coupling often fails or proceeds slowly, leading to racemization of the incoming amino acid.

Optimized Coupling Conditions:

-

Activation:

-

Use HATU (1.2 eq) and HOAt (1.2 eq) as coupling agents. The aza-benzotriazole (HOAt) is superior for hindered couplings compared to HOBt.

-

Base: DIEA (Diisopropylethylamine, 2.5 eq).

-

Solvent: DMF (anhydrous).

-

-

Procedure:

-

Pre-activate the carboxylic acid component (e.g., N-Fmoc-Amino Acid) with HATU/HOAt/DIEA in DMF for 5 minutes.

-

Add the trans-2-aminocyclopentanol scaffold.

-

Stir at RT for 4–16 hours.

-

Validation: Monitor consumption of the amine via Ninhydrin test (if solid phase) or LC-MS (solution phase).

-

Data Analysis & Characterization

To ensure the integrity of the peptidomimetic, specific analytical markers must be verified.

Table 1: Comparative Efficiency of Coupling Reagents for Cyclopentane Amines

| Coupling Reagent | Reaction Time | Yield (%) | Epimerization Risk | Notes |

| EDC / HOBt | 24 h | 45–60% | Moderate | Poor activation for hindered amines. |

| PyBOP / DIEA | 6 h | 75–85% | Low | Generates toxic HMPA by-product. |

| HATU / HOAt | 2–4 h | >92% | Very Low | Gold Standard for this application. |

| COMU | 2–3 h | 90–95% | Very Low | Safer alternative to HATU (non-explosive). |

Structural Validation (NMR):

-

Coupling Constants (

): The stereochemistry is confirmed by the coupling constant between the methine protons at C1 and C2.-

cis-isomer:

. -

trans-isomer:

(often appears as a broad multiplet due to ring puckering).

-

-

NOE (Nuclear Overhauser Effect): Strong NOE correlations between C1-H and C2-H indicate a cis relationship. Absence indicates trans.

Mechanistic Insight: Epoxide Opening

Understanding the regiochemistry is vital when substituents are present.

Figure 2: Mechanistic pathway of epoxide opening. The

References

-

Overman, L. E., & Sugai, S. (1985). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form.[6] The Journal of Organic Chemistry, 50(21), 4154–4155. [Link]

-

Appella, D. H., et al. (1999).

-Peptide Foldamers: Robust Helix Formation in a New Family of -

Woll, M. G., et al. (2002).

-Peptides That Fold in Water.[1] Journal of the American Chemical Society, 124(42), 12447–12452.[1] [Link] -

Fuller, A. A., et al. (2013).

-Amino Acids as Stabilizers of 12-Helical Secondary Structure. Organic Letters, 15(19), 5118–5121. [Link] -

Fülöp, F. (2001).

-amino acids in peptidomimetic design. Chemical Reviews, 101(7), 2181–2204. [Link]

Sources

- 1. Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. bif.wiscweb.wisc.edu [bif.wiscweb.wisc.edu]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

Application Note: Asymmetric Organocatalysis Applications of (2-Aminocyclopentyl)methanol Derivatives

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Technical Guide and Standardized Protocol

Scientific Rationale: The Steric Challenge in Aminocatalysis

In the realm of asymmetric organocatalysis, secondary amine catalysts—such as the ubiquitous Jørgensen-Hayashi diarylprolinol silyl ethers or MacMillan imidazolidinones—have revolutionized the functionalization of carbonyl compounds. However, these secondary amines possess a critical limitation: steric intolerance . When tasked with activating sterically hindered substrates, such as α,α-disubstituted aldehydes or bulky acyclic/cyclic ketones, secondary amines fail to efficiently form the requisite enamine or iminium intermediates due to severe steric clashes between the substrate and the catalyst backbone [1].

To overcome this, primary amine catalysis has emerged as a powerful alternative [2]. Among the most highly preorganized and effective primary amine scaffolds are (2-Aminocyclopentyl)methanol derivatives . Unlike acyclic 1,2-amino alcohols, the rigid cyclopentane ring enforces a well-defined cis or trans 1,2-geometry. The unhindered primary amine readily condenses with bulky carbonyls, while the adjacent hydroxymethyl group (or its functionalized diaryl/silyl ether derivatives) provides a robust steric shield and/or hydrogen-bonding network to direct the incoming electrophile with exquisite facial selectivity [3].

Mechanistic Insights: The (2-Aminocyclopentyl)methanol Advantage

The catalytic efficacy of (2-aminocyclopentyl)methanol derivatives is rooted in a dual-activation paradigm. The primary amine undergoes condensation with the carbonyl substrate to form an iminium ion (LUMO lowering), which subsequently tautomerizes to a nucleophilic enamine (HOMO raising).

Causality in Catalyst Design:

-

Kinetic Condensation: The primary amine lacks the second alkyl substituent present in pyrrolidines, drastically reducing the activation energy required for iminium formation with α-branched carbonyls.

-

Transition State Preorganization: The cyclopentane backbone restricts bond rotation. When an acid co-catalyst (e.g., benzoic acid or p-toluenesulfonic acid) is employed, it protonates the iminium/enamine intermediate, facilitating hydrogen-bonding interactions with the incoming electrophile (e.g., a nitroolefin).

-

Facial Shielding: The bulky derivative of the methanol moiety (e.g., an α,α-diphenyl-hydroxymethyl group) physically blocks one face of the highly planar enamine, forcing the electrophile to attack from the opposite, unhindered face, thereby ensuring high enantiomeric excess (ee).

Fig 1. Catalytic cycle of primary amine-mediated enamine/iminium activation for hindered substrates.

Comparative Performance Data

The superiority of primary amine catalysts like (2-aminocyclopentyl)methanol over traditional secondary amines is most evident when constructing quaternary stereocenters. Table 1 summarizes the performance divergence when activating α,α-disubstituted aldehydes in an asymmetric Michael addition to

Table 1: Catalyst Performance Comparison on Hindered vs. Unhindered Substrates

| Catalyst Type | Amine Class | Substrate Steric Bulk | Enantiomeric Excess (ee) | Conversion / Yield |

| Diarylprolinol Silyl Ether | Secondary | Low (Linear Aldehydes) | >98% | >90% |

| Diarylprolinol Silyl Ether | Secondary | High (α,α-Disubstituted) | <10% (or No Reaction) | <5% |

| (2-Aminocyclopentyl)methanol | Primary | High (α,α-Disubstituted) | 92–98% | 85–95% |

Data synthesized from established primary amine catalysis benchmarks[4].

Standardized Protocol: Asymmetric Michael Addition

This self-validating protocol details the asymmetric Michael addition of an α,α-disubstituted aldehyde to a nitroolefin, a critical reaction for generating quaternary stereocenters in drug discovery pipelines.

Fig 2. Step-by-step experimental workflow for the asymmetric Michael addition protocol.

Reagents & Materials

-

(1S,2S)-2-Aminocyclopentyl)methanol derivative (Catalyst): 20 mol%

-

Benzoic Acid (Brønsted acid co-catalyst): 20 mol%

-

α,α-Disubstituted Aldehyde (Nucleophile): 2.0 equivalents

-

Nitroolefin (Electrophile): 1.0 equivalent (0.5 mmol scale)

-

Solvent : Toluene or Dichloromethane (DCM), anhydrous (2.0 mL)

Step-by-Step Methodology

Step 1: Catalyst Pre-Activation

-

To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the (2-aminocyclopentyl)methanol derivative (0.1 mmol, 20 mol%) and benzoic acid (12.2 mg, 0.1 mmol, 20 mol%).

-

Dissolve the mixture in 1.0 mL of anhydrous toluene. Stir at room temperature for 10 minutes to allow the formation of the amine-acid salt complex, which is crucial for subsequent iminium formation.

Step 2: Substrate Introduction 3. Add the α,α-disubstituted aldehyde (1.0 mmol, 2.0 eq) to the reaction mixture. 4. Stir for an additional 15 minutes. Scientific Insight: This incubation period allows the primary amine to condense with the sterically hindered aldehyde, establishing the steady-state concentration of the active enamine.

Step 3: Electrophile Addition & Reaction 5. Lower the reaction temperature to 0 °C using an ice bath (temperature control enhances facial selectivity). 6. Dissolve the nitroolefin (0.5 mmol, 1.0 eq) in 1.0 mL of anhydrous toluene and add it dropwise to the reaction mixture over 5 minutes. 7. Seal the tube and allow the reaction to stir at 0 °C for 24–48 hours. Monitor the consumption of the nitroolefin via TLC (Hexanes/EtOAc 8:2).